N,N'-Bis(2-mercaptobenzoyl)hydrazide N,N'-Bis(2-mercaptobenzoyl)hydrazide
Brand Name: Vulcanchem
CAS No.: 292615-41-9
VCID: VC20759432
InChI: InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18)
SMILES: C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S
Molecular Formula: C14H12N2O2S2
Molecular Weight: 304.4 g/mol

N,N'-Bis(2-mercaptobenzoyl)hydrazide

CAS No.: 292615-41-9

Cat. No.: VC20759432

Molecular Formula: C14H12N2O2S2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Bis(2-mercaptobenzoyl)hydrazide - 292615-41-9

CAS No. 292615-41-9
Molecular Formula C14H12N2O2S2
Molecular Weight 304.4 g/mol
IUPAC Name 2-sulfanyl-N'-(2-sulfanylbenzoyl)benzohydrazide
Standard InChI InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18)
Standard InChI Key BCDWFVITTFIUNV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S
Canonical SMILES C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S

Chemical Identity and Structure

N,N'-Bis(2-mercaptobenzoyl)hydrazide is an organic compound characterized by its unique structure containing both thiol and hydrazide functional groups. It has the molecular formula C14H12N2O2S2 and a molecular weight of 304.39 g/mol. The compound features two mercaptobenzoyl groups connected by a hydrazide linkage, creating a molecule with distinctive chemical properties and reactivity patterns.

Structural Features

The compound consists of two 2-mercaptobenzoyl moieties linked through a hydrazide bridge (-CO-NH-NH-CO-). Each benzoyl group contains a thiol (-SH) substituent at the ortho position, which contributes significantly to the compound's reactivity profile. This arrangement creates a molecule with multiple reactive sites:

  • Two thiol groups capable of oxidation and metal coordination

  • A central hydrazide linkage with nucleophilic nitrogen atoms

  • Two carbonyl groups susceptible to nucleophilic attack

Physical Properties

While specific physical property data for N,N'-Bis(2-mercaptobenzoyl)hydrazide is limited in the available literature, we can extrapolate some properties based on its structure and similar compounds:

Table 1: Estimated Physical Properties of N,N'-Bis(2-mercaptobenzoyl)hydrazide

PropertyValueNotes
Molecular FormulaC14H12N2O2S2Confirmed structure
Molecular Weight304.39 g/molCalculated from formula
Physical StateSolidBased on similar hydrazides
SolubilityLimited water solubility, soluble in organic solventsTypical of hydrazides with aromatic groups
CAS Number292615-41-9Registry identifier

Synthesis Methods and Preparation

The synthesis of N,N'-Bis(2-mercaptobenzoyl)hydrazide typically follows established procedures for preparing hydrazide compounds, with specific considerations for introducing the thiol functionalities.

Laboratory Synthesis

The primary synthetic route involves the reaction of 2-mercaptobenzoic acid with hydrazine hydrate under controlled conditions. This reaction is typically conducted in an organic solvent such as ethanol or methanol, with the reaction mixture heated under reflux for several hours to ensure complete conversion.

The general reaction can be represented as:

2 (2-mercaptobenzoic acid) + hydrazine hydrate → N,N'-Bis(2-mercaptobenzoyl)hydrazide + 2 H2O

Following the reaction, purification typically involves recrystallization to obtain the pure compound.

Chemical Reactivity and Reactions

N,N'-Bis(2-mercaptobenzoyl)hydrazide exhibits diverse chemical reactivity due to its multiple functional groups. The thiol groups, hydrazide linkage, and carbonyl functionalities all contribute to its chemical behavior.

Types of Reactions

Based on its structure and functional groups, N,N'-Bis(2-mercaptobenzoyl)hydrazide can participate in various reaction types:

Table 2: Key Reaction Types of N,N'-Bis(2-mercaptobenzoyl)hydrazide

Reaction TypeReactive SiteTypical ReagentsProducts
OxidationThiol groupsH2O2, KMnO4Disulfides
ReductionHydrazide linkageNaBH4Hydrazine derivatives
Nucleophilic SubstitutionCarbonyl carbonAmines, alcoholsSubstituted derivatives
Metal CoordinationThiol groups, N atomsCu(II), Ni(II), Co(III)Metal complexes
CyclizationHydrazide groupVarious reagentsHeterocyclic compounds

Metal Complex Formation

The presence of both sulfur and nitrogen donor atoms makes N,N'-Bis(2-mercaptobenzoyl)hydrazide an excellent ligand for metal complexation. By extrapolating from research on similar hydrazide compounds, we can infer that this compound likely forms stable complexes with transition metals such as copper, nickel, and cobalt .

These metal complexes often display enhanced biological activities compared to the free ligand, particularly in the context of anticancer properties. Copper(II) complexes of similar hydrazide compounds have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .

Comparative Analysis with Related Compounds

To better understand N,N'-Bis(2-mercaptobenzoyl)hydrazide, it is instructive to compare it with structurally related compounds.

Comparison with N,n'-bis(mercaptoacetyl) hydrazine

N,n'-bis(mercaptoacetyl) hydrazine (C4H8N2O2S2, MW: 180.249) represents a simpler analogue with a similar core structure but lacking the aromatic rings. This comparison highlights how the aromatic components in N,N'-Bis(2-mercaptobenzoyl)hydrazide likely influence its reactivity and physical properties:

Table 3: Comparison of N,N'-Bis(2-mercaptobenzoyl)hydrazide with Related Compound

FeatureN,N'-Bis(2-mercaptobenzoyl)hydrazideN,n'-bis(mercaptoacetyl) hydrazine
Molecular FormulaC14H12N2O2S2C4H8N2O2S2
Molecular Weight304.39 g/mol180.249 g/mol
StructureContains aromatic ringsAliphatic structure
LipophilicityHigher (due to aromatic groups)Lower
Steric EffectsMore pronouncedLess pronounced
Potential for π-interactionsPresentAbsent

Hydrazide-Hydrazone Metal Complexes

Research on hydrazide-hydrazone metal complexes provides insights into the potential behavior of metal complexes formed with N,N'-Bis(2-mercaptobenzoyl)hydrazide:

  • Enhanced Bioactivity: Metal complexes of hydrazide compounds typically show increased anticancer activity compared to the free ligands, often by an order of magnitude .

  • Mechanism of Action: These complexes can induce cancer cell death through multiple mechanisms, including:

    • Generation of reactive oxygen species (ROS)

    • Upregulation of pro-apoptotic proteins (e.g., caspase-8, Bax)

    • Downregulation of anti-apoptotic proteins (e.g., Bcl-2)

    • Cell cycle arrest (typically in S phase or G2/M phase)

    • DNA binding and cleavage

  • Structure-Activity Relationships: The lipophilicity, charge, and size of the complexes influence their ability to cross cell membranes and interact with biological targets .

Current Research Gaps and Future Directions

Despite the potential applications of N,N'-Bis(2-mercaptobenzoyl)hydrazide, several research gaps remain:

Identified Research Needs

  • Comprehensive Physical Characterization: Detailed studies of physical properties including solubility profiles, crystal structure, thermal stability, and spectroscopic characteristics are needed.

  • Biological Activity Assessment: Systematic evaluation of potential biological activities, particularly focusing on:

    • Antimicrobial properties

    • Anticancer activity

    • Enzyme inhibition capabilities

    • Toxicity profiles

  • Metal Complex Characterization: Preparation and characterization of metal complexes with various transition metals to evaluate their stability, structure, and potential applications.

  • Structure-Activity Relationship Studies: Development of derivatives with modified structures to understand how structural changes affect physical properties and biological activities.

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